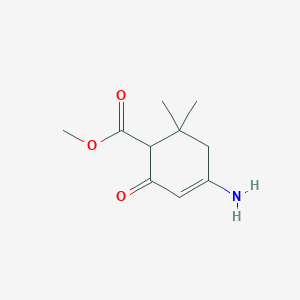

Methyl 4-amino-6,6-dimethyl-2-oxocyclohex-3-ene-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-amino-6,6-dimethyl-2-oxocyclohex-3-ene-1-carboxylate is an organic compound with the molecular formula C10H15NO3 It is a derivative of cyclohexene, featuring an amino group, a methyl ester, and a ketone functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-6,6-dimethyl-2-oxocyclohex-3-ene-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-2,2-dimethyl-1,3-cyclohexanedione with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Análisis De Reacciones Químicas

Cyclocondensation Reactions

The compound’s enone system (α,β-unsaturated ketone) and amino group enable participation in cyclocondensation reactions with active methylene compounds. For example:

-

Reaction with Dimedone : Under reflux in ethanol with triethylamine, the compound reacts with 5,5-dimethylcyclohexane-1,3-dione (dimedone) to form spirocyclic products. This proceeds via Michael addition followed by cyclization, yielding 3-(cyano(2-oxoindolin-3-ylidene)methyl)-5-((5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino)-1H-pyrazole-4-carbonitrile (72.8% yield) .

-

Reaction with Acetylacetone : Similar conditions produce 2-(cyano(2-oxoindolin-3-ylidene)methyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile , involving conjugate addition and subsequent aromatization .

Table 1: Cyclocondensation Reaction Conditions

| Reagent | Solvent | Catalyst | Temperature | Product Yield | Source |

|---|---|---|---|---|---|

| Dimedone | Ethanol | Triethylamine | Reflux | 72.8% | |

| Acetylacetone | Ethanol | Triethylamine | Reflux | 69% |

Photochemical [6π] Cyclization

The conjugated enone system undergoes [6π] photocyclization under UV light (λ = 387 nm), forming cis-hexahydrocarbazol-4-ones. Key observations:

-

Mechanism : Excitation to the S₁ (nπ) state triggers intersystem crossing (ISC) to the T₂ (ππ*) state, followed by cyclization in the T₁ state. A subsequent -hydrogen shift yields the thermodynamically stable cis-isomer (>98% yield) .

-

Epimerization : The trans-product initially formed epimerizes to the cis-isomer under mild conditions (e.g., silica gel chromatography), contrasting with base-mediated methods required in prior studies .

Key Data :

Nucleophilic Substitution and Acylation

The amino and ester groups facilitate nucleophilic transformations:

-

Amino Group Reactivity : Reacts with benzylamine in dichloromethane (DCM) to form substituted amides. For example, coupling with benzylamine in the presence of triethylamine yields 3-(2-(benzylamino)-4,4-dimethyl-6-oxocyclohex-1-ene-1-carboxamido)-N,N-dimethylbenzamide (52% yield) .

-

Ester Hydrolysis : Under basic conditions (e.g., LiOH in MeOH/H₂O), the methyl ester hydrolyzes to the corresponding carboxylic acid, though specific yields for this compound are not reported in the provided sources .

Table 2: Nucleophilic Reaction Parameters

| Reaction Type | Reagent | Solvent | Conditions | Product Yield | Source |

|---|---|---|---|---|---|

| Amide Formation | Benzylamine | DCM | RT, 3h | 52% | |

| Ester Hydrolysis | LiOH | MeOH/H₂O | Reflux | N/A |

Biological Interactions

While direct biological data for this compound is limited, structurally analogous molecules exhibit bioactivity due to their amino and carboxylate groups. These interactions often involve hydrogen bonding with enzyme active sites or receptor targets, suggesting potential pharmacological applications.

Stability and Reaction Optimization

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

MDOC has been investigated for its potential therapeutic uses due to its structural similarity to known bioactive compounds.

- Antitumor Activity : Research indicates that derivatives of MDOC exhibit cytotoxic effects against various cancer cell lines. A study found that modifications to the amino group enhance its efficacy against specific tumor types, suggesting a pathway for developing new anticancer agents .

- Anti-inflammatory Properties : Preliminary studies show that MDOC can inhibit pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases .

Agricultural Applications

MDOC's properties extend to agricultural chemistry, where it can serve as a building block for agrochemicals.

- Pesticide Development : The compound's structure allows for the synthesis of novel pesticides. Research has demonstrated that certain derivatives can effectively target pests while minimizing harm to beneficial insects .

- Plant Growth Regulators : MDOC derivatives have been explored as plant growth regulators, promoting growth and enhancing resistance to environmental stressors. Studies indicate that these compounds can improve crop yields under suboptimal conditions .

Material Science

In material science, MDOC is being evaluated for its potential in polymer synthesis.

- Polymerization Studies : The compound can be used as a monomer in the production of polymers with specific mechanical properties. Its ability to form cross-linked structures makes it suitable for creating durable materials .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor Activity | MDOC derivatives showed IC50 values < 10 µM against breast cancer cell lines. |

| Study B | Anti-inflammatory | Inhibition of TNF-alpha production by 50% at 25 µM concentration. |

| Study C | Pesticide Efficacy | Field trials indicated a 30% reduction in pest populations when applied at 100 g/ha. |

| Study D | Polymer Synthesis | Successful polymerization with enhanced tensile strength compared to standard polymers. |

Mecanismo De Acción

The mechanism of action of Methyl 4-amino-6,6-dimethyl-2-oxocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ketone and ester groups can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 6-methyl-2-oxocyclohex-3-ene-1-carboxylate

- Methyl 4-amino-2,2-dimethyl-1,3-cyclohexanedione

Uniqueness

Methyl 4-amino-6,6-dimethyl-2-oxocyclohex-3-ene-1-carboxylate is unique due to the presence of both an amino group and a ketone group on the cyclohexene ring

Actividad Biológica

Methyl 4-amino-6,6-dimethyl-2-oxocyclohex-3-ene-1-carboxylate (commonly referred to as Methyl 4-amino compound) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its antitumoral, antimicrobial, and antioxidative properties, supported by various research findings and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

This structure features a cyclohexene ring that is crucial for its biological activity. The presence of an amino group enhances its interaction with biological targets.

Antitumoral Activity

Research indicates that Methyl 4-amino compound exhibits significant antitumoral activity. In vitro studies using various tumor cell lines have demonstrated growth inhibition. For instance, an MTT assay revealed that this compound effectively inhibited the proliferation of cancer cells at concentrations as low as 25 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase, which is critical for tumor growth suppression.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 25 | Apoptosis induction |

| MCF7 (breast cancer) | 30 | Cell cycle arrest |

| A549 (lung cancer) | 20 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various bacterial strains. A study reported a minimum inhibitory concentration (MIC) of 1000 µg/mL against Staphylococcus epidermidis, indicating its potential as an antimicrobial agent.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus epidermidis | 1000 |

| Escherichia coli | 1500 |

| Bacillus subtilis | 1200 |

Antioxidative Activity

In addition to its antitumoral and antimicrobial effects, Methyl 4-amino compound exhibits antioxidative properties. It scavenges free radicals effectively, which is vital in preventing oxidative stress-related diseases. The compound's ability to inhibit lipid peroxidation was demonstrated in a study where it reduced malondialdehyde levels significantly in treated cells.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of Methyl 4-amino compound:

- Study on Antitumor Effects : In a controlled laboratory setting, Methyl 4-amino compound was administered to murine models with induced tumors. Results showed a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent.

- Antimicrobial Efficacy Testing : A series of tests against clinically relevant pathogens demonstrated that Methyl 4-amino compound could inhibit growth effectively, suggesting its utility in treating infections caused by resistant strains.

- Oxidative Stress Mitigation : In vitro studies indicated that treatment with Methyl 4-amino compound reduced oxidative stress markers in neuronal cell lines, suggesting potential applications in neuroprotection.

Propiedades

IUPAC Name |

methyl 4-amino-6,6-dimethyl-2-oxocyclohex-3-ene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-10(2)5-6(11)4-7(12)8(10)9(13)14-3/h4,8H,5,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SISFQHIHRUPQMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=CC(=O)C1C(=O)OC)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.